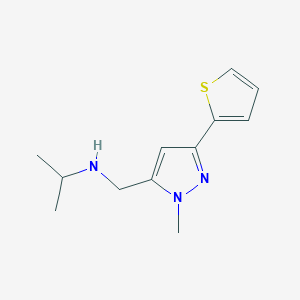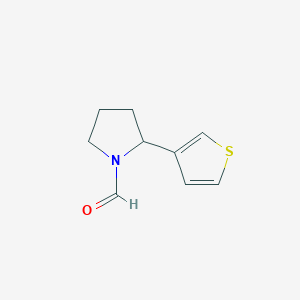![molecular formula C12H25N3O B15056978 2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)
2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is a chemical compound with the molecular formula C12H24N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine derivative.
Amidation Reaction: The piperidine derivative is then reacted with an appropriate amine to form the desired amide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-ethylpropanamide: A simpler analog without the piperidine ring.
N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide: Lacks the amino group.
Uniqueness
2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is unique due to its combination of functional groups and the presence of the piperidine ring. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide |
InChI |
InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-7-5-6-8-14(11)3/h10-11H,4-9,13H2,1-3H3/t10?,11-/m0/s1 |
InChI Key |
XQPZRJNDHJNIOA-DTIOYNMSSA-N |
Isomeric SMILES |
CCN(C[C@@H]1CCCCN1C)C(=O)C(C)N |
Canonical SMILES |
CCN(CC1CCCCN1C)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)
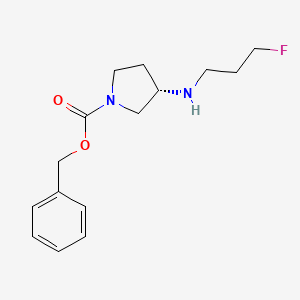
![7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15056933.png)
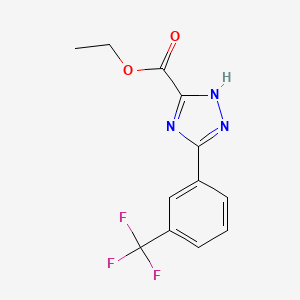
![4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)
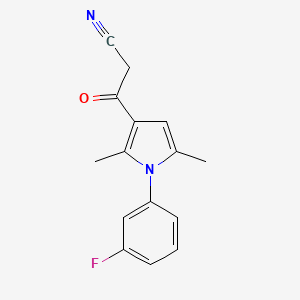
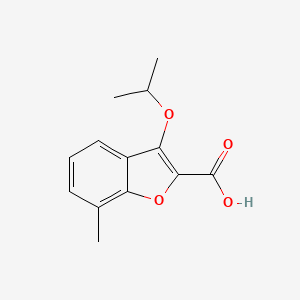
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)
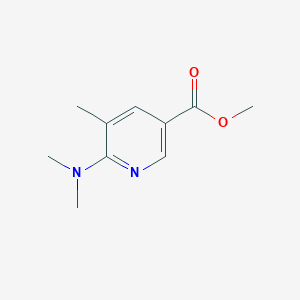

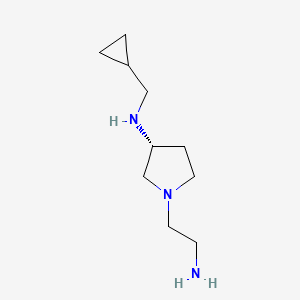
![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)
